Cas no 5753-96-8 (Ethyl 2-oxohexanoate)

Ethyl 2-oxohexanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-oxohexanoate
- 2-oxohexanoic acid ethyl ester
- ethyl alpha-ketocaproate
- 2-Keto Hexanoic acid ethyl ester
- Ethyl-2-Oxohexanoate
- Hexanoic acid, 2-oxo-, ethyl ester
- Ethyl2-oxohexanoate
- Ethyl a-ketocaproate
- PubChem18138
- ethyl alpha-oxo-hexanoate
- KSC269I9R
- AMOT0214
- 2-oxo-hexanoic acid ethyl ester
- WRQGPGZATPOHHX-UHFFFAOYSA-N
- EBD51886
- AM85828
- PB13106
- AX812925
- DTXSID90437028
- FT-0650158
- 5753-96-8
- DS-1135
- MFCD09952021
- AKOS005063424
- Sulfurhexafluoride
- SY021272
- 8CHS2NK8NX
- EN300-114756
- CS-0049501
- SCHEMBL910019
- A8206
- DB-001371
-
- MDL: MFCD09952021
- インチ: 1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3
- InChIKey: WRQGPGZATPOHHX-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 158.09400
- どういたいしつりょう: 158.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 0.981
- ふってん: 211.7°C at 760 mmHg
- フラッシュポイント: 81 ºC
- 屈折率: 1.421
- PSA: 43.37000
- LogP: 1.30880
Ethyl 2-oxohexanoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD129257)
Ethyl 2-oxohexanoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 2-oxohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D403525-100g |
Ethyl 2-oxohexanoate |
5753-96-8 | 96% | 100g |
$600 | 2024-06-05 | |
eNovation Chemicals LLC | D500211-25G |
ethyl 2-oxohexanoate |
5753-96-8 | 97% | 25g |
$195 | 2024-07-28 | |
eNovation Chemicals LLC | D500211-10G |
ethyl 2-oxohexanoate |
5753-96-8 | 97% | 10g |
$110 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075187-1g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95+% | 1g |
942.0CNY | 2021-07-06 | |
eNovation Chemicals LLC | D505336-100g |
Ethyl 2-oxohexanoate |
5753-96-8 | 97% | 100g |
$1005 | 2023-09-02 | |
eNovation Chemicals LLC | Y0980570-100g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 100g |
$400 | 2024-08-02 | |
Enamine | EN300-114756-0.05g |
ethyl 2-oxohexanoate |
5753-96-8 | 95% | 0.05g |
$19.0 | 2023-10-25 | |
Fluorochem | 075970-25g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 25g |
£140.00 | 2022-03-01 | |
Apollo Scientific | OR902525-25g |
Ethyl 2-oxohexanoate |
5753-96-8 | 97+% | 25g |
£91.00 | 2025-02-20 | |
TRC | B435023-50mg |
Ethyl 2-Oxohexanoate |
5753-96-8 | 50mg |
$ 50.00 | 2022-04-02 |
Ethyl 2-oxohexanoate 関連文献
-
1. The nonadrides. Part V. Biosynthesis of glauconic acidJ. L. Bloomer,C. E. Moppett,J. K. Sutherland J. Chem. Soc. C 1968 588
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2. New aspects of organocadmium chemistry. Part II. Selective activation of organocadmium reactions: synthesis of 1,2-diketones and α-oxo-estersJ. Kollonitsch J. Chem. Soc. A 1966 456
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
4. The nonadrides. Part VI. Dimerisation of the C9 unit in vivo and in vitroR. K. Huff,C. E. Moppett,J. K. Sutherland J. Chem. Soc. Perkin Trans. 1 1972 2584
-
5. NotesM. A. Kazi,Ishrat Hussain Khan,Mohammed Yousuf Khan,M. N. Kale,Allan Maccoll,R. A. Horne,R. A. Courant,G. R. Frysinger,M. C. B. Hotz,Robert Shaw,G. Hallas,D. C. Taylor,J. Charalambous,M. J. Frazer,W. Gerrard,B. K. Tidd,A. R. Katritzky,A. J. Waring,G. P. Ellis,J. King,T. B. Lee,P. C. Crofts,K. Gosling,R. W. Alder,M. C. Whiting,E. W. Abel,G. R. Willey,A. B. A. Jansen,P. J. Stokes,R. S. Mann,A. R. H. Cole,G. A. Osborne J. Chem. Soc. 1964 1511
Ethyl 2-oxohexanoateに関する追加情報
Ethyl 2-oxohexanoate (CAS No. 5753-96-8): Applications and Research Insights
Ethyl 2-oxohexanoate, a compound with the chemical formula C8H14O3 and the CAS number 5753-96-8, is an ester derivative that has garnered significant attention in the field of organic chemistry and industrial applications. This compound, also known as ethyl hexanoate, is characterized by its pleasant fruity aroma and is widely utilized in the synthesis of fragrances, flavors, and as an intermediate in pharmaceutical manufacturing. The structural properties of Ethyl 2-oxohexanoate make it a versatile building block for various chemical reactions, particularly in the development of bioactive molecules.
The significance of Ethyl 2-oxohexanoate extends beyond its traditional uses in the fragrance and flavor industry. Recent advancements in chemical biology have highlighted its potential role in drug discovery and development. Specifically, studies have demonstrated that derivatives of Ethyl 2-oxohexanoate can serve as key intermediates in the synthesis of novel therapeutic agents. These agents are being explored for their antimicrobial and anti-inflammatory properties, making them promising candidates for further clinical investigation.
In the realm of synthetic chemistry, Ethyl 2-oxohexanoate is valued for its reactivity and compatibility with a range of functional groups. Its ester functionality allows for easy modification through various chemical transformations, such as hydrolysis, esterification, and condensation reactions. These reactions are pivotal in constructing more complex molecular architectures, which are essential for developing new drugs and materials. The compound's ability to undergo selective reactions under mild conditions makes it an attractive choice for researchers aiming to optimize synthetic pathways.
Recent research has also explored the use of Ethyl 2-oxohexanoate in green chemistry initiatives. The compound's biodegradability and low toxicity profile make it an environmentally friendly alternative to more hazardous synthetic reagents. This aligns with the growing global emphasis on sustainable chemical practices. Additionally, studies have shown that Ethyl 2-oxohexanoate can be synthesized through catalytic processes that minimize waste and energy consumption, further enhancing its appeal as a sustainable chemical intermediate.
The pharmaceutical industry has been particularly interested in Ethyl 2-oxohexanoate due to its potential applications in drug design. Researchers have identified that certain derivatives of this compound exhibit inhibitory effects on specific enzymatic pathways implicated in various diseases. For instance, modifications to the Ethyl 2-oxohexanoate backbone have led to the development of molecules with potent antiviral and anticancer properties. These findings underscore the importance of Ethyl 2-oxohexanoate as a scaffold for medicinal chemistry innovation.
Moreover, Ethyl 2-oxohexanoate has found utility in agrochemical applications. Its derivatives are being investigated as potential natural pesticides due to their ability to disrupt insect nervous systems without posing significant risks to non-target organisms. This opens up new avenues for developing eco-friendly pest control solutions that align with modern agricultural demands for sustainability and safety.
The industrial production of Ethyl 2-oxohexanoate has also seen advancements in recent years. New catalytic systems have been developed that enhance yield and purity while reducing production costs. These innovations have made Ethyl 2-oxohexanoate more accessible for large-scale applications across multiple industries. As a result, demand for this compound continues to grow, driven by both traditional uses and emerging applications in pharmaceuticals and agrochemicals.
In conclusion, Ethyl 2-oxohexanoate (CAS No. 5753-96-8) is a multifaceted compound with diverse applications ranging from fragrances and flavors to pharmaceuticals and agrochemicals. Its structural versatility, reactivity, and environmental friendliness make it a valuable asset in modern chemical research and industrial processes. As ongoing studies continue to uncover new uses for this compound, its importance in advancing chemical science is likely to further increase.
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